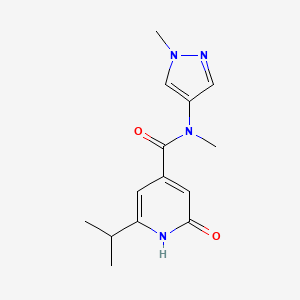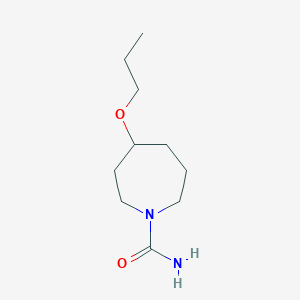![molecular formula C15H22N4O B7059657 2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile](/img/structure/B7059657.png)
2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a hydroxypropylamino group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 4-methylpiperidine with an epoxide, such as glycidol, under basic conditions to form 2-hydroxy-3-(4-methylpiperidin-1-yl)propanol.
Amination Reaction: The hydroxypropyl intermediate is then reacted with 4-cyanopyridine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals. Its synthesis and applications are of interest for the development of new materials and products.
Mechanism of Action
The mechanism of action of 2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group and the piperidine moiety are likely to play key roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 4-aminopyridine and 4-cyanopyridine share structural similarities with 2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and 1-benzylpiperidine are structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined features of a pyridine ring, a hydroxypropylamino group, and a piperidine moiety. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and chemical properties.
Properties
IUPAC Name |
2-[[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12-3-6-19(7-4-12)11-14(20)10-18-15-8-13(9-16)2-5-17-15/h2,5,8,12,14,20H,3-4,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFQDYTQAJMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CNC2=NC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7059580.png)
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-hydroxy-5-(trifluoromethyl)benzamide](/img/structure/B7059586.png)
![4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B7059590.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,2-oxazol-3-yl)urea](/img/structure/B7059609.png)
![2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile](/img/structure/B7059617.png)
![3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine](/img/structure/B7059621.png)


![3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7059641.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059648.png)


![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
